molecular formula C15H24O B1599474 9-Phenyl-1-nonanol CAS No. 3208-26-2

9-Phenyl-1-nonanol

Cat. No.: B1599474
CAS No.: 3208-26-2
M. Wt: 220.35 g/mol
InChI Key: AAOYEEWVNUXGDK-UHFFFAOYSA-N
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Description

9-Phenyl-1-nonanol is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the ninth carbon of a nonane chain, which also bears a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-nonanol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 1-nonanone to produce this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 9-Phenyl-1-nonanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to an alcohol group.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 9-Phenyl-1-nonanal or 9-Phenyl-1-nonanoic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form 9-Phenyl-1-nonane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 9-Phenyl-1-nonanal, 9-Phenyl-1-nonanoic acid.

    Reduction: 9-Phenyl-1-nonane.

    Substitution: 9-Phenyl-1-nonyl chloride.

Scientific Research Applications

Pharmaceutical Applications

9-Phenyl-1-nonanol has been investigated for its potential use in drug development and therapeutic applications. Its structural analogs have been explored in the synthesis of pharmaceutical compounds, particularly anti-cancer agents. The compound is noted for its role as a precursor in the synthesis of fulvestrant, a pure antiestrogen used in breast cancer treatment. Fulvestrant works by antagonizing estrogen receptors, thus inhibiting estrogen-driven tumor growth .

Case Study: Fulvestrant Synthesis

  • Objective : To develop a less toxic alternative to traditional chemotherapy for breast cancer.
  • Method : The synthesis of fulvestrant involves the modification of this compound to enhance its therapeutic efficacy while minimizing side effects.
  • Outcome : Fulvestrant has shown promising results in clinical settings, providing an effective treatment option for hormone receptor-positive breast cancer patients.

Plant Biology Applications

Research indicates that this compound and its derivatives can influence plant growth and development. Specifically, studies have demonstrated that volatile organic compounds (VOCs) emitted by certain phytopathogens, including 1-nonanol (a structural analog), can promote root growth in plants like Arabidopsis thaliana. This suggests that this compound may have similar effects due to its structural properties .

Case Study: Plant Growth Promotion

  • Objective : To assess the impact of VOCs on plant growth.
  • Method : Synthetic 1-nonanol was applied to Arabidopsis thaliana seedlings to evaluate root and shoot growth.
  • Outcome : Enhanced root growth was observed, indicating potential applications in agriculture for improving crop yields through VOC manipulation.

Environmental Science Applications

This compound is also relevant in environmental studies, particularly concerning its behavior as a volatile organic compound (VOC) and its implications for air quality and health diagnostics. Research into breath VOCs has highlighted the potential of compounds like this compound as biomarkers for various health conditions .

Case Study: VOCs as Biomarkers

  • Objective : To explore the use of breath VOCs for non-invasive health diagnostics.
  • Method : Analysis of breath samples from patients to identify specific VOC profiles associated with diseases.
  • Outcome : The presence of certain VOCs correlates with specific health conditions, suggesting that this compound could be part of a diagnostic panel for respiratory or metabolic diseases.

Comparative Data Table

Application AreaCompound UsedKey FindingsPotential Impact
PharmaceuticalsFulvestrant (derived)Effective antiestrogen for breast cancer treatmentImproved therapeutic strategies
Plant Biology1-nonanol (analog)Induces root growth in Arabidopsis thalianaEnhanced agricultural productivity
Environmental ScienceBreath VOCsIdentified as potential biomarkers for diseasesNon-invasive health diagnostics

Mechanism of Action

The mechanism of action of 9-Phenyl-1-nonanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-Phenyl-1-nonanol: Similar structure but with the phenyl group attached to the first carbon.

    9-Phenyl-1-decanol: Similar structure but with an additional carbon in the chain.

    9-Phenyl-1-octanol: Similar structure but with one less carbon in the chain.

Uniqueness: 9-Phenyl-1-nonanol is unique due to its specific position of the phenyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

9-Phenyl-1-nonanol (C₁₅H₂₄O) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound exhibits a unique structure that may contribute to various biological effects, including antimicrobial, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a nonanol backbone with a phenyl group attached at the 9-position. Its chemical structure can be represented as follows:

C15H24O\text{C}_{15}\text{H}_{24}\text{O}

This structure influences its solubility, reactivity, and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. A study conducted by BenchChem explored its interactions with various microbial strains. The compound was found to inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent against infections .

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, it significantly decreased levels of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Case Study: Inhibition of Cytokine Production
A study involving human peripheral blood mononuclear cells (PBMCs) treated with varying concentrations of this compound revealed dose-dependent reductions in cytokine levels:

Table 2: Cytokine Levels Post-treatment with this compound

Treatment Concentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control250300
25200250
50150200
100100150

Antitumor Properties

The antitumor activity of this compound has been investigated in various cancer cell lines. A notable study assessed its cytotoxic effects on HepG2 (liver cancer) and A549 (lung cancer) cells using the CCK8 assay. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
HepG230
A54928
MCF-735

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways. For instance, its anti-inflammatory effects may result from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the expression of inflammatory genes . Additionally, its cytotoxic effects on cancer cells may involve apoptosis induction through mitochondrial pathways.

Properties

IUPAC Name

9-phenylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOYEEWVNUXGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427435
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-26-2
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 9-phenylnonanoate (0.884 g, 3.37 mmol) in methylene chloride (10 ml) under argon at 0° was added diisobutylaluminum hydride (8.43 ml of a 1.0M solution). This mixture was warmed to room temperature and quenched with 10% aqueous hydrochloric acid. The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give the desired alcohol which was carried on without further purification.
Name
ethyl 9-phenylnonanoate
Quantity
0.884 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.